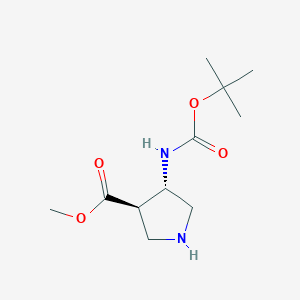
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine.
Carboxylation: The protected pyrrolidine is then subjected to carboxylation using appropriate reagents to introduce the carboxylate group at the 3-position.
Methylation: The final step involves the methylation of the carboxylate group to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives:
Rel-methyl (3R,4S)-4-amino-pyrrolidine-3-carboxylate: Lacks the tert-butoxycarbonyl protection.
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Carboxylate group at the 2-position instead of the 3-position.
Rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-acetate: Acetate group instead of carboxylate.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
methyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m1/s1 |
Clé InChI |
QAQRONFFJSUYPZ-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
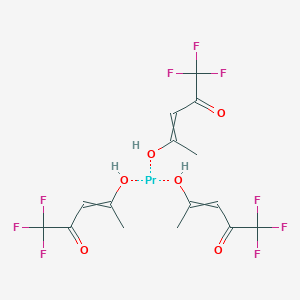
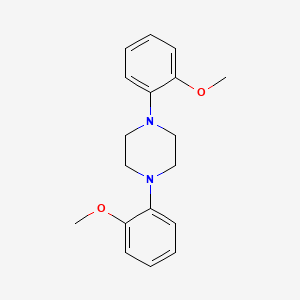
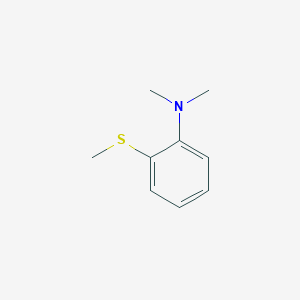
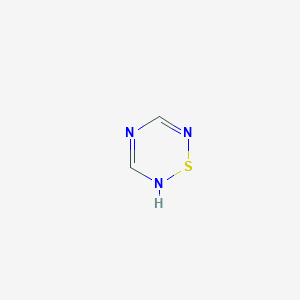
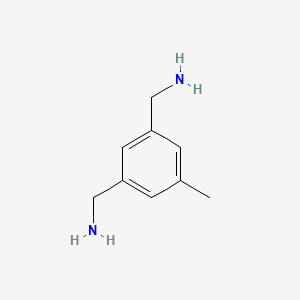
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
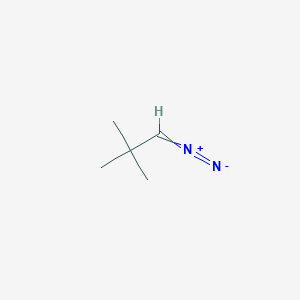
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)
